molecular formula C10H17NO2 B13873240 3-Methyl-4-(oxan-2-yloxy)butanenitrile

3-Methyl-4-(oxan-2-yloxy)butanenitrile

Cat. No.: B13873240
M. Wt: 183.25 g/mol
InChI Key: AZWSYGNSEHXDBG-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxan-2-yloxy)butanenitrile is a nitrile-containing organic compound featuring a tetrahydropyran (oxane) ether moiety. Its structure comprises a butanenitrile backbone with a methyl group at the 3-position and a tetrahydropyran-2-yloxy group at the 4-position. The tetrahydropyranyl (THP) ether group is often employed as a protecting group for alcohols, enhancing stability during synthetic procedures .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-methyl-4-(oxan-2-yloxy)butanenitrile

InChI

InChI=1S/C10H17NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-5,7-8H2,1H3

InChI Key

AZWSYGNSEHXDBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)COC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-Methyl-4-(oxan-2-yloxy)butanenitrile, a comparison is drawn with analogous nitrile-bearing compounds from recent literature. Key structural and functional differences are highlighted below.

Structural Analogues and Substituent Effects

4-(2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yloxy)butanenitrile (12d) Structure: This compound features a flavonoid-derived aromatic system with multiple hydroxyl groups and a nitrile-terminated butoxy chain . Properties:

  • Higher polarity due to phenolic -OH groups, leading to a melting point of 169–171°C .
  • Enhanced hydrogen-bonding capacity, as evidenced by broad -OH signals in $ ^1H $-NMR (δ 10.86–12.68 ppm) .
  • Applications: Potential antioxidant or bioactive properties due to the polyphenolic framework. Contrast with Target Compound:
  • The absence of a THP ether in 12d reduces its stability under acidic conditions but increases its reactivity in polar media.

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) Structure: A highly functionalized nucleoside analogue with a nitrile-phosphoramidite group and multiple protecting groups (e.g., tert-butyldimethylsilyl, trityl) . Properties:

  • Designed for solid-phase oligonucleotide synthesis, leveraging the phosphoramidite group for chain elongation.
  • The bulky silyl and trityl groups enhance solubility in nonpolar solvents and prevent undesired side reactions. Contrast with Target Compound:
  • The THP ether in this compound is less sterically demanding than the silyl/trityl groups in Compound 9, making it more suitable for small-molecule synthesis rather than polymer-based applications.
  • The nitrile group in Compound 9 participates in phosphoramidite chemistry, whereas in the target compound, it remains available for further functionalization (e.g., reduction to amines).

Physicochemical and Spectroscopic Data

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Profile
This compound ~183.2* Nitrile, THP ether, methyl Not reported Likely soluble in THF, DCM
4-(2-(3,4-Dihydroxyphenyl)...butanenitrile (12d) 370.1 (M+H)+ Nitrile, phenolic -OH, flavonoid 169–171 Polar solvents (DMSO, MeOH)
Compound 9 ~900+ (estimated) Nitrile, phosphoramidite, silyl ether Not reported Chloroform, acetonitrile

*Calculated based on molecular formula.

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